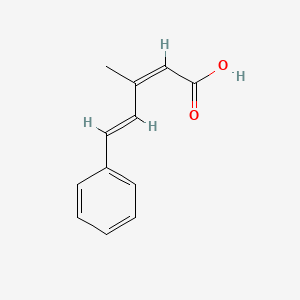![molecular formula C15H19N3S3 B15045396 5,6,7,8-Tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl diethylcarbamodithioate](/img/structure/B15045396.png)
5,6,7,8-Tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl diethylcarbamodithioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{[(DIETHYLAMINO)CARBOTHIOYL]SULFANYL}-5,6,7,8-TETRAHYDRO1BENZOTHIENO[2,3-D]PYRIMIDINE is a heterocyclic compound that belongs to the class of thienopyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of sulfur and nitrogen atoms in the structure contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(DIETHYLAMINO)CARBOTHIOYL]SULFANYL}-5,6,7,8-TETRAHYDRO1BENZOTHIENO[2,3-D]PYRIMIDINE typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-isothiocyanato-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile with hydrazides or aminocarbonyl compounds . This reaction proceeds under mild conditions and yields the target compound with high efficiency.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthetic routes that ensure high yield and purity. The use of palladium-catalyzed carbonylation reactions has been reported for the synthesis of related thienopyrimidine derivatives . These methods are scalable and suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
4-{[(DIETHYLAMINO)CARBOTHIOYL]SULFANYL}-5,6,7,8-TETRAHYDRO1BENZOTHIENO[2,3-D]PYRIMIDINE undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the thienopyrimidine ring.
Substitution: The diethylamino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of the original compound.
Scientific Research Applications
4-{[(DIETHYLAMINO)CARBOTHIOYL]SULFANYL}-5,6,7,8-TETRAHYDRO1BENZOTHIENO[2,3-D]PYRIMIDINE has several applications in scientific research:
Medicinal Chemistry: The compound exhibits antimicrobial, antihyperlipidemic, and anticancer activities. It is being studied for its potential use in developing new therapeutic agents.
Biological Research: The compound’s ability to interact with biological targets makes it useful in studying various biochemical pathways and mechanisms.
Industrial Applications: The compound’s unique chemical properties make it suitable for use in the synthesis of other complex molecules and materials.
Mechanism of Action
The mechanism of action of 4-{[(DIETHYLAMINO)CARBOTHIOYL]SULFANYL}-5,6,7,8-TETRAHYDRO1BENZOTHIENO[2,3-D]PYRIMIDINE involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. For example, its antimicrobial activity may be due to the inhibition of bacterial enzymes .
Comparison with Similar Compounds
Similar Compounds
- 4-Oxo-7-phenyl-3,4,5,6,7,8-hexahydro 1benzothieno[2,3-d]pyrimidine-7-carbonitrile
- 2-{[2-(3,4-DIMETHOXYPHENYL)-2-OXOETHYL]SULFANYL}-3-ETHYL-5,6,7,8-TETRAHYDRO 1BENZOTHIENO[2,3-D]PYRIMIDIN-4(3H)-ONE
Uniqueness
4-{[(DIETHYLAMINO)CARBOTHIOYL]SULFANYL}-5,6,7,8-TETRAHYDRO1BENZOTHIENO[2,3-D]PYRIMIDINE is unique due to its specific substitution pattern and the presence of the diethylamino group. This structural feature contributes to its distinct biological activities and chemical reactivity compared to other thienopyrimidine derivatives.
Properties
Molecular Formula |
C15H19N3S3 |
|---|---|
Molecular Weight |
337.5 g/mol |
IUPAC Name |
5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl N,N-diethylcarbamodithioate |
InChI |
InChI=1S/C15H19N3S3/c1-3-18(4-2)15(19)21-14-12-10-7-5-6-8-11(10)20-13(12)16-9-17-14/h9H,3-8H2,1-2H3 |
InChI Key |
IQVRZFBUBDYIOX-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=S)SC1=NC=NC2=C1C3=C(S2)CCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(Prop-1-EN-2-YL)-2H,3H,7H-furo[3,2-G]chromen-7-one](/img/structure/B15045313.png)
![(5E)-5-[(2-hydroxy-5-iodophenyl)methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B15045318.png)
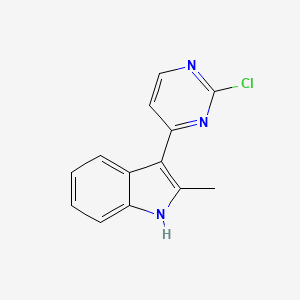
![N-(2-methylphenyl)-6-oxo-6H-anthra[1,9-cd]isoxazole-3-carboxamide](/img/structure/B15045329.png)

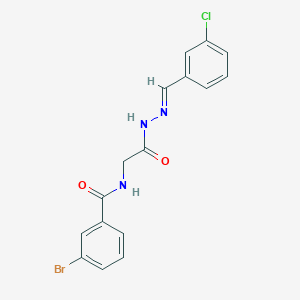
![1-[(1-Methyl-1H-pyrazol-3-YL)carbonyl]piperazine](/img/structure/B15045339.png)
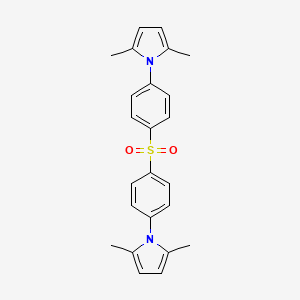

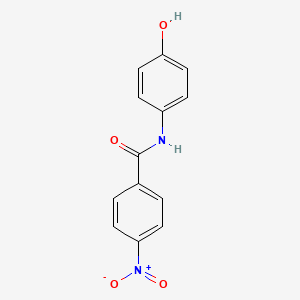
![1-({3,13,14-Tris[(2-oxo-1-pyrrolidinyl)methyl]-6,7,9,10,17,18,20,21-octahydrodibenzo[b,k][1,4,7,10,13,16]hexaoxacyclooctadecin-2-yl}methyl)-2-pyrrolidinone](/img/structure/B15045359.png)
![2-[(2Z)-2-[(2E)-2-[(2-hydroxyphenyl)methylidene]hydrazin-1-ylidene]-4-oxo-1,3-thiazolidin-5-yl]acetic acid](/img/structure/B15045364.png)

